molecular formula C14H10FNS2 B2498979 2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole CAS No. 132445-87-5

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole

Cat. No. B2498979
M. Wt: 275.36
InChI Key: PSHBGHWQWXFLKT-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of a fluorophenyl group and a methylsulfanyl substituent indicates that this compound may exhibit unique chemical and physical properties, as well as biological activity. Benzothiazoles, in general, have been studied for various applications, including their use as fluorescent probes, antibacterial agents, and antitumor agents .

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole and its analogs was achieved through a two-step process starting from 2-(pentafluorophenyl)benzazoles . Another derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized using the S-arylation method, which is noted for its simplicity and high conversion rates . These methods suggest potential pathways for synthesizing the compound , although the specific details may vary.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often determined using crystallography. For example, the crystal structure of a quinazolinone benzothiazole derivative was solved and refined, with the non-hydrogen atoms being refined anisotropically . This level of detail allows for a deep understanding of the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

Benzothiazoles can participate in various chemical reactions. The fluorophenyl group, in particular, can be involved in nucleophilic aromatic substitution reactions, as seen in the synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole for imaging amyloid deposits in Alzheimer's disease . The reactivity of the fluorophenyl group suggests that the compound may also be amenable to similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can be influenced by their substituents. For instance, fluorinated benzothiazoles have been shown to possess potent cytotoxic properties in vitro, with specific activity against certain cell lines . The introduction of fluorine atoms can also affect the metabolic stability of these compounds, as seen in the development of amino acid prodrugs of antitumor benzothiazoles . These findings indicate that the physical and chemical properties of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole would likely be influenced by its fluorophenyl and methylsulfanyl groups, potentially leading to unique biological activities.

Scientific Research Applications

Overview of Benzothiazole Derivatives

Benzothiazole and its derivatives, including 2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole, have garnered significant attention in scientific research due to their diverse biological and pharmacological properties. These compounds exhibit a broad spectrum of activities such as antimicrobial, anticancer, anti-inflammatory, and more. The structural simplicity and ease of synthesis of benzothiazole derivatives provide a vast scope for the development of new therapeutic agents, especially in the field of cancer treatment (Kamal, Hussaini, & Mohammed, 2015).

Antitumor Applications

Recent advancements have highlighted the significance of 2-arylbenzothiazoles as a crucial pharmacophore in developing antitumor agents. These compounds have shown promise in preclinical and clinical settings for their anticancer properties. The synthetic accessibility and promising biological profile of these compounds make them attractive candidates for the design and development of novel chemotherapeutics (Ahmed et al., 2012).

Chemical and Physical Properties

The chemistry and properties of benzothiazole derivatives, such as 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, showcasing their diverse applications in coordination chemistry, spectroscopic properties, and biological activities. These studies reveal the potential of benzothiazole compounds in various scientific and industrial applications, highlighting their importance beyond pharmacological uses (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity

Benzothiazole derivatives have also been studied for their antioxidant capacity, particularly through assays like the ABTS/PP decolorization assay. These studies provide insights into the reaction pathways of antioxidants and their potential applications in evaluating antioxidant capacity in various systems (Ilyasov et al., 2020).

Structural Activity Relationship

The importance of benzothiazole derivatives in medicinal chemistry is further emphasized through studies on their structural activity relationships. These compounds exhibit a wide range of pharmacological activities, making them a rapidly developing field in drug discovery. The versatility and efficacy of benzothiazole-based compounds highlight their potential in addressing various therapeutic needs (Bhat & Belagali, 2020).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNS2/c15-11-7-5-10(6-8-11)9-17-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHBGHWQWXFLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole

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